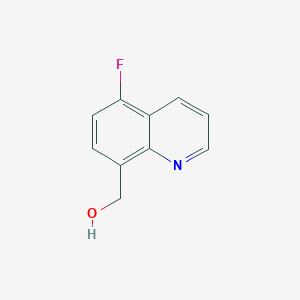

(5-Fluoroquinolin-8-yl)methanol

Description

(5-Fluoroquinolin-8-yl)methanol is a fluorinated quinoline derivative with a methanol (-CH2OH) substituent at the 8-position and a fluorine atom at the 5-position of the quinoline ring. Key inferences can be drawn from compounds such as 8-hydroxyquinoline, 5-chloroquinolin-8-ol, and brominated/methylated quinoline derivatives.

Properties

IUPAC Name |

(5-fluoroquinolin-8-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFGFUSNCUMLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656180 | |

| Record name | (5-Fluoroquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153758-16-7 | |

| Record name | (5-Fluoroquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (5-Fluoroquinolin-8-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline derivative. This can be done using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). Another approach involves the cyclization of appropriate precursors under specific reaction conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

(5-Fluoroquinolin-8-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into other quinoline derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to a variety of quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

(5-Fluoroquinolin-8-yl)methanol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in the development of:

- Antiviral Agents : Research has indicated that derivatives of quinoline compounds exhibit antiviral activity. For instance, related compounds have shown effectiveness against viruses such as dengue, where specific modifications to the quinoline structure can enhance biological activity .

- Antifungal Agents : The compound is also noted for its potential use in antifungal formulations, contributing to the synthesis of effective treatments against fungal infections .

Agricultural Chemistry

The compound is employed as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. This application is crucial in developing effective crop protection strategies:

- Pesticides : Its reactivity allows it to form various derivatives that can target specific pests while minimizing environmental impact .

Material Science

This compound can be utilized in creating polymer monomers, contributing to advancements in material science:

- Polymer Synthesis : The compound's functional groups enable it to participate in polymerization reactions, leading to the development of novel materials with unique properties .

Case Study 1: Antiviral Activity Assessment

A study focused on synthesizing and evaluating the antiviral properties of a series of quinoline derivatives, including those based on this compound. The findings revealed that certain derivatives significantly inhibited dengue virus replication with minimal cytotoxicity. Notably, one derivative exhibited an EC50 value of 1.29 μM, indicating strong antiviral potential .

Case Study 2: Synthesis of Agrochemicals

Research on the synthesis of novel pesticides using this compound as a starting material demonstrated its versatility. The study highlighted how structural modifications could enhance pest-targeting efficacy while reducing toxicity to non-target organisms. This approach is pivotal for sustainable agricultural practices .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Antiviral and antifungal agents | Effective against dengue virus; low cytotoxicity |

| Agricultural Chemistry | Synthesis of pesticides and herbicides | Enhanced efficacy with minimal environmental impact |

| Material Science | Polymer monomer synthesis | Development of novel materials |

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, this compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes critical differences between (5-Fluoroquinolin-8-yl)methanol and its analogs:

Key Research Findings

Metal Chelation and Bioactivity

- 8-Hydroxyquinoline and its derivatives exhibit strong antimicrobial activity due to their ability to chelate metal ions essential for microbial growth. For example, cobalt(II) complexes with 8-hydroxyquinoline derivatives show efficacy against E. coli and S. aureus .

- Inference for this compound: The methanol group may reduce metal-binding capacity compared to hydroxyl-substituted analogs but could enhance solubility for improved bioavailability.

Physicochemical Properties

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine.

- Methanol vs. Hydroxyl: The -CH2OH group in this compound likely offers higher solubility in organic solvents than -OH, which can form strong hydrogen bonds .

Biological Activity

(5-Fluoroquinolin-8-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a quinoline backbone with a fluorine substitution at the 5-position and a hydroxymethyl group at the 8-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, research on various quinoline derivatives has shown promising results against a range of bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bacteriostatic effects.

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5-FQ-8-M | Staphylococcus aureus | 32 | Moderate |

| 5-FQ-8-M | Escherichia coli | 64 | Weak |

| 5-FQ-8-M | Bacillus subtilis | 16 | Strong |

The data suggests that this compound is particularly effective against Staphylococcus aureus, indicating its potential application in treating infections caused by this pathogen .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce cytotoxicity in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A phenotypic screening identified this compound as a compound with notable cytotoxic effects against cancer cells. The following table summarizes the IC50 values obtained from different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 0.11 | Induction of apoptosis and autophagy genes |

| A549 | 0.25 | Cell cycle arrest |

| HeLa | 0.15 | Disruption of mitochondrial function |

These findings indicate that this compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and interference with mitochondrial functions .

Mechanistic Insights

Further investigations into the mechanisms underlying the biological activities of this compound have revealed significant alterations in gene expression related to stress response and autophagy pathways. For example, bromouridine RNA sequencing has shown that exposure to this compound leads to transcriptional changes in key cellular pathways, which may explain its cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.